molecular formula C13H20O B14267582 4-Methyl-2-(4-methylpentan-2-yl)phenol CAS No. 138451-13-5

4-Methyl-2-(4-methylpentan-2-yl)phenol

Cat. No.: B14267582
CAS No.: 138451-13-5
M. Wt: 192.30 g/mol
InChI Key: DGDKSCQIXVVQCP-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpentan-2-yl)phenol is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by a phenol group substituted with a 4-methylpentan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(4-methylpentan-2-yl)phenol can be synthesized through the alkylation of phenol with 4-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-Methyl-2-(4-methylpentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpentan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: An alcohol with similar structural features but different functional groups.

    Phenol: The parent compound with a simpler structure.

    4-Methylphenol: A phenolic compound with a single methyl group substitution.

Uniqueness

4-Methyl-2-(4-methylpentan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

138451-13-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-2-(4-methylpentan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-9(2)7-11(4)12-8-10(3)5-6-13(12)14/h5-6,8-9,11,14H,7H2,1-4H3

InChI Key

DGDKSCQIXVVQCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)CC(C)C

Origin of Product

United States

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